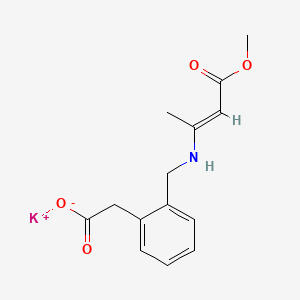
Potassium (2-(((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)methyl)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 258-178-2, also known as dibenzylbenzene, ar-methyl derivative, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique structure and properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzylbenzene, ar-methyl derivative typically involves the alkylation of benzene with benzyl chloride in the presence of a catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction. The process can be represented by the following reaction:
[ \text{C}_6\text{H}_6 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of dibenzylbenzene, ar-methyl derivative is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same alkylation reaction but is optimized for large-scale production with enhanced safety measures and efficient catalyst recovery systems.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzylbenzene, ar-methyl derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl benzoate using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles such as nitronium ion (NO2+) in the presence of sulfuric acid.
Major Products
Oxidation: Benzyl benzoate.
Reduction: Benzyl alcohol.
Substitution: Nitro-dibenzylbenzene derivatives.
Applications De Recherche Scientifique
Dibenzylbenzene, ar-methyl derivative finds applications in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and as a plasticizer in various materials.
Mécanisme D'action
The mechanism by which dibenzylbenzene, ar-methyl derivative exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction mechanisms where the compound acts as a modulator of biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzylbenzene: Lacks the ar-methyl group, resulting in different chemical properties.
Benzylbenzene: A simpler structure with fewer benzene rings, leading to distinct reactivity.
Toluene: A single benzene ring with a methyl group, significantly different in terms of molecular complexity.
Uniqueness
Dibenzylbenzene, ar-methyl derivative is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
Propriétés
Numéro CAS |
52786-76-2 |
|---|---|
Formule moléculaire |
C14H16KNO4 |
Poids moléculaire |
301.38 g/mol |
Nom IUPAC |
potassium;2-[2-[[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]methyl]phenyl]acetate |
InChI |
InChI=1S/C14H17NO4.K/c1-10(7-14(18)19-2)15-9-12-6-4-3-5-11(12)8-13(16)17;/h3-7,15H,8-9H2,1-2H3,(H,16,17);/q;+1/p-1/b10-7+; |
Clé InChI |
JYXAWTDHRHNTNK-HCUGZAAXSA-M |
SMILES isomérique |
C/C(=C\C(=O)OC)/NCC1=CC=CC=C1CC(=O)[O-].[K+] |
SMILES canonique |
CC(=CC(=O)OC)NCC1=CC=CC=C1CC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


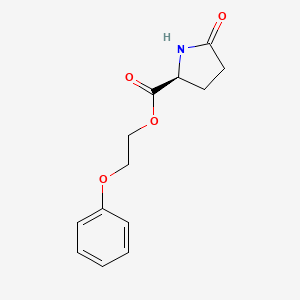
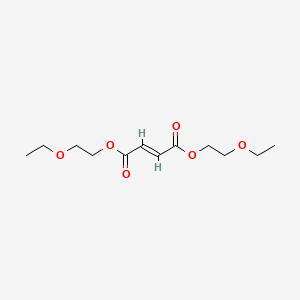

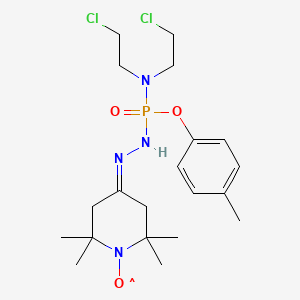

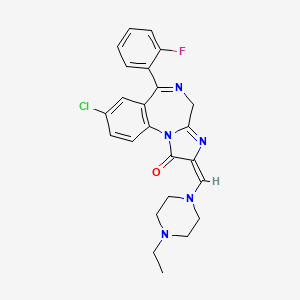
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)

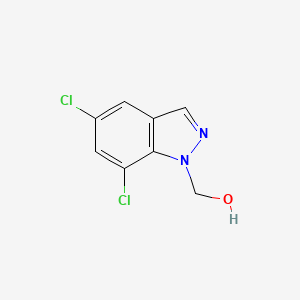


![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)


